molecular formula C16H12Cl3NO3 B3326696 9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one CAS No. 277326-12-2

9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one

Cat. No.: B3326696
CAS No.: 277326-12-2
M. Wt: 372.6 g/mol
InChI Key: UMVSXBQMRVVYGO-UHFFFAOYSA-N
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Description

9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one is a useful research compound. Its molecular formula is C16H12Cl3NO3 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.988276 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO3/c1-16(2)7-5-3-4-6-8(7)20-13(16)10(17)11(21)9(15(20)23)12(22)14(18)19/h3-6,14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSXBQMRVVYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N3C1=C(C(=C(C3=O)C(=O)C(Cl)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715646
Record name 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277326-12-2
Record name 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Reactant of Route 2
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Reactant of Route 3
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Reactant of Route 4
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Reactant of Route 5
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Reactant of Route 6
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one

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